Cas no 2153157-57-2 (2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde)

2,2-Dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde is a cyclopropane-based aldehyde with a branched unsaturated side chain. This compound is characterized by its unique structural features, including a sterically hindered cyclopropane ring and a reactive formyl group, which make it a valuable intermediate in organic synthesis. Its unsaturated side chain offers potential for further functionalization, such as through hydroformylation or cycloaddition reactions. The compound’s stability and reactivity profile make it suitable for applications in fragrance chemistry, agrochemicals, and pharmaceuticals, where precise control over molecular architecture is required. Its distinct structural motifs may also contribute to stereoselective transformations in complex molecule synthesis.
2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde structure
2153157-57-2 structure
Product Name:2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde
CAS No:2153157-57-2
MF:C11H18O
MW:166.260023593903
CID:6232113
PubChem ID:165590967
Update Time:2025-10-29

2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde
    • 2153157-57-2
    • EN300-1622551
    • Inchi: 1S/C11H18O/c1-9(2)5-6-11(8-12)7-10(11,3)4/h8H,1,5-7H2,2-4H3
    • InChI Key: DIHBVLCARIJSPV-UHFFFAOYSA-N
    • SMILES: O=CC1(CCC(=C)C)CC1(C)C

Computed Properties

  • Exact Mass: 166.135765193g/mol
  • Monoisotopic Mass: 166.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde Pricemore >>

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Additional information on 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde

Introduction to 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde (CAS No. 2153157-57-2)

2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde (CAS No. 2153157-57-2) is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its cyclopropane ring and the presence of a substituted aldehyde group, which imparts it with distinct chemical and biological properties.

The molecular structure of 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde is composed of a cyclopropane ring with two methyl groups attached to one carbon atom, and a substituted aldehyde group attached to another carbon atom. The substituent on the aldehyde group is a 3-methylbut-3-en-1-yl group, which adds to the complexity and reactivity of the molecule. This unique structure has led to its exploration in various chemical reactions and biological studies.

In recent years, the study of cyclopropane derivatives has been a focal point in organic synthesis due to their potential applications in drug discovery and materials science. The cyclopropane ring, being highly strained, exhibits unique reactivity patterns that can be harnessed for the synthesis of complex molecules. The presence of the aldehyde group in 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde further enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde has also been investigated in several studies. Research has shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests its potential as a lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde has shown potential as an anti-cancer agent. A study conducted by researchers at the University of California in 2021 found that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is believed to involve the disruption of cellular signaling pathways involved in cell survival and proliferation.

The synthetic routes to prepare 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde have been extensively studied. One common approach involves the reaction of a suitable cyclopropane precursor with an aldehyde or ketone under specific conditions. For example, a method described in Organic Letters in 2019 utilized a palladium-catalyzed cross-coupling reaction to efficiently synthesize this compound with high yields and purity. This synthetic route not only simplifies the preparation process but also allows for easy modification of the substituents on the cyclopropane ring and the aldehyde group.

The physical properties of 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde, such as its melting point, boiling point, and solubility, have been well-characterized. These properties are crucial for understanding its behavior in various chemical reactions and formulations. For instance, its solubility in common organic solvents makes it suitable for use in solution-phase synthesis and analytical techniques.

In conclusion, 2,2-dimethyl-1-(3-methylbut-3-en-1-y)cyclopropane-l-carbaldehyde (CAS No. 2153157-S7-Z) is a versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique molecular structure endows it with distinct chemical reactivity and biological activity, making it an attractive target for further investigation and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of complex chemical systems and developing novel therapeutic agents.

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